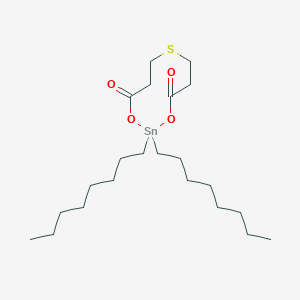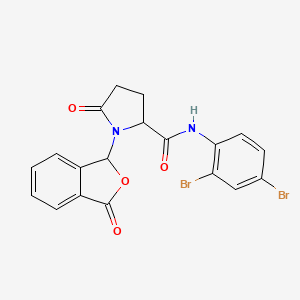
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is an organosilicon compound with the molecular formula C14H30Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 2,6-octadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] typically involves the hydrosilylation of 2,6-octadiene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadiene backbone to single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the design of new therapeutic agents.
Industry
Industrially, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials in various applications.
作用機序
The mechanism of action of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] involves its ability to form stable covalent bonds with other molecules. The trimethylsilyl groups can interact with various functional groups, facilitating the formation of new chemical bonds. This interaction is crucial in its applications in materials science and organic synthesis.
類似化合物との比較
Similar Compounds
- Silane, 1,7-octadiene-1,8-diylbis[trimethyl-]
- Silane, 1,1’-[1,7-octadiene-1,8-diyl]bis[1,1,1-trimethyl-]
Uniqueness
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is unique due to the specific positioning of the trimethylsilyl groups on the 2,6-octadiene backbone. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
3528-13-0 |
|---|---|
分子式 |
C14H30Si2 |
分子量 |
254.56 g/mol |
IUPAC名 |
trimethyl(8-trimethylsilylocta-2,6-dienyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8,13-14H2,1-6H3 |
InChIキー |
UUPPIVRNYFRPLG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC=CCCC=CC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)





![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)


methanone](/img/structure/B14143115.png)
